An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Fluoro-4-(4-methylphenyl)piperidine
An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Fluoro-4-(4-methylphenyl)piperidine
Foreword: The Strategic Importance of Fluorinated Piperidines
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its conformational flexibility and basic nitrogen atom allow for fine-tuning of interactions with biological targets. When combined with fluorine, an element prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity, the resulting fluorinated piperidine derivatives become exceptionally valuable building blocks in modern drug discovery.[2][3] The introduction of fluorine can drastically alter a molecule's biological activity by affecting its electronic distribution and conformational properties.[2] This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of a representative member of this class: 4-Fluoro-4-(4-methylphenyl)piperidine. Our focus is not merely on the data but on the scientific rationale driving the analytical strategy, ensuring a self-validating and robust characterization.
Contextual Framework: Synthesis and Molecular Identity
While our primary objective is analysis, understanding the synthetic origin of the molecule provides crucial context for potential impurities and isomeric considerations. A common route to 4-arylpiperidines involves the reduction of a tetrahydropyridine precursor. For 4-Fluoro-4-(4-methylphenyl)piperidine, a plausible synthesis would involve the catalytic hydrogenation of a precursor like 1-benzyl-4-(4-methylphenyl)-4-fluoro-1,2,3,6-tetrahydropyridine, followed by debenzylation. This approach is analogous to established methods for similar structures.[4]
Molecular Identity:
-
Chemical Name: 4-Fluoro-4-(4-methylphenyl)piperidine
-
Molecular Formula: C₁₂H₁₆FN
-
Molecular Weight: 193.26 g/mol
-
Monoisotopic Mass: 193.1267 Da[5]
Mass Spectrometry: The First Step in Molecular Verification
Mass Spectrometry (MS) serves as the initial checkpoint, confirming the molecular weight and providing the first clues to the molecule's structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is indispensable, as it provides accurate mass data to confirm the elemental composition.[6]
Causality of Experimental Choice:
We select Electrospray Ionization (ESI) in positive ion mode coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer. ESI is a soft ionization technique suitable for polar molecules containing a basic nitrogen, like our piperidine, minimizing initial fragmentation and ensuring a strong signal for the protonated molecular ion [M+H]⁺. The Q-TOF analyzer provides the high mass accuracy required to distinguish the target's elemental formula from other isobaric possibilities.
Expected Fragmentation Pattern:
The protonated molecule ([M+H]⁺ at m/z 194.1345) is expected to undergo characteristic fragmentation. The primary cleavages would involve the piperidine ring and the bond connecting it to the aryl group.
Caption: Workflow for HRMS analysis and key fragmentation pathways.
Experimental Protocol: ESI-Q-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200 °C
-
-
MS Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.
-
MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 194.1) for collision-induced dissociation (CID) using argon as the collision gas. Ramping the collision energy (10-40 eV) will reveal the fragmentation pathways.
Data Summary: Mass Spectrometry
| Observed m/z (Predicted) | Formula | Assignment |
| 194.1345 | [C₁₂H₁₇FN]⁺ | [M+H]⁺ |
| 163.0914 | [C₁₁H₁₂F]⁺ | [M+H - CH₄N]⁺ (Fragment from piperidine ring cleavage) |
| 109.0444 | [C₇H₆F]⁺ | Fluorotoluene cation |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of toluene fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the unambiguous connectivity and spatial arrangement of atoms. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments (COSY, HSQC) is essential for a complete and self-validating assignment.
Causality of Experimental Choice:
-
¹H NMR maps the proton environment, revealing connectivity through spin-spin coupling.
-
¹³C NMR identifies all unique carbon atoms and their hybridization.
-
¹⁹F NMR provides a direct and sensitive confirmation of the fluorine atom's chemical environment.
-
2D NMR (COSY, HSQC) is crucial for correlating connected protons (COSY) and directly attaching protons to their carbons (HSQC), resolving any ambiguities in the 1D spectra.
Caption: A logical workflow for complete structural elucidation using NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Obtain high signal-to-noise for accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR Acquisition: Run standard gradient-selected COSY and HSQC experiments to establish connectivity.
Predicted NMR Data and Interpretation
The structure of 4-Fluoro-4-(4-methylphenyl)piperidine presents several key features for NMR analysis. The 1,4-disubstituted (para) aromatic ring will show a characteristic AA'BB' system (appearing as two doublets). The piperidine protons will be diastereotopic and appear as complex multiplets.
Data Summary: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale & HSQC Correlation |
|---|---|---|---|
| Aromatic H (ortho to Me) | ~7.28 (d, J ≈ 8 Hz, 2H) | ~129.5 | Correlated to aromatic CH carbons. |
| Aromatic H (ortho to C4) | ~7.15 (d, J ≈ 8 Hz, 2H) | ~127.0 (d, J(C-F) ≈ 8 Hz) | Coupling to fluorine affects this carbon. |
| Piperidine H (C2/C6) | ~3.0-3.2 (m, 4H) | ~45.0 | Protons adjacent to nitrogen are deshielded. |
| Piperidine H (C3/C5) | ~2.0-2.2 (m, 4H) | ~35.0 (d, J(C-F) ≈ 20 Hz) | Two-bond coupling to fluorine. |
| Methyl (CH₃) | ~2.35 (s, 3H) | ~21.0 | Characteristic shift for an aryl methyl group. |
| NH | ~1.8 (br s, 1H) | - | Broad, exchangeable proton. |
| Aromatic C (ipso-Me) | - | ~138.0 | Quaternary carbon, no HSQC signal. |
| Aromatic C (ipso-C4) | - | ~142.0 (d, J(C-F) ≈ 2 Hz) | Quaternary carbon, weak coupling to F. |
| Piperidine C4 | - | ~93.0 (d, J(C-F) ≈ 175 Hz) | Quaternary carbon directly bonded to F, large ¹J(C-F) coupling. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing complementary evidence to the MS and NMR data.[7]
Causality of Experimental Choice:
We use Attenuated Total Reflectance (ATR) FTIR because it requires minimal sample preparation and provides high-quality spectra of solid or oil samples. The key vibrations we aim to confirm are the N-H bond of the secondary amine, the aromatic C=C bonds, the aliphatic C-H bonds, and, crucially, the C-F bond.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (a single drop or a few crystals) of the compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample measurement.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Secondary Amine |
| 3050-3020 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine & Methyl) |
| ~1610, 1515 | C=C Stretch | Aromatic Ring |
| 1470-1440 | C-H Bend | Aliphatic |
| ~1225 | C-F Stretch | Aryl-Fluoride |
| ~1180 | C-N Stretch | Aliphatic Amine |
Advanced Analysis: Conformational Insights
The therapeutic efficacy of piperidine-containing drugs is often linked to their three-dimensional shape. Understanding the conformational preferences of 4-Fluoro-4-(4-methylphenyl)piperidine is therefore a critical aspect of its characterization. The piperidine ring adopts a chair conformation to minimize strain. The bulky 4-methylphenyl group will strongly favor the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions.
However, the conformational preference of fluorine in such systems is more complex. While sterically small, electronic factors such as hyperconjugation and charge-dipole interactions (C-F···H-N⁺) can sometimes lead to a surprising preference for the axial position, especially in the protonated form.[8][9] Computational modeling and advanced NMR techniques (like NOE) would be required to definitively assign the dominant conformation in solution.
Caption: The equilibrium between equatorial and axial conformers, with the equatorial position being heavily favored for the bulky aryl group. (Note: Image placeholders are used in this DOT script).
Conclusion: A Synthesis of Analytical Evidence
The structural elucidation of 4-Fluoro-4-(4-methylphenyl)piperidine is not achieved by a single technique but by the logical and corroborative integration of multiple analytical methods. Mass spectrometry confirms the molecular formula. IR spectroscopy provides a rapid fingerprint of the functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the definitive, high-resolution blueprint of the molecular architecture. This self-validating workflow ensures the highest degree of scientific integrity and provides the robust characterization data essential for researchers in drug development and medicinal chemistry.
References
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
-
Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2025). MDPI. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry - A European Journal. [Link]
-
Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. (2025). Synfacts. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025). ResearchGate. [Link]
-
Synthesis of 4'-Fluoro-4-[4-(diphenylmethylene)piperidino]butyrophenone. (n.d.). PrepChem.com. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]
-
4-(4-Fluorophenyl)piperidine. (n.d.). PubChem. [Link]
-
Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. (n.d.). ResearchGate. [Link]
-
4-(4-fluoro-2-methylphenyl)piperidine (C12H16FN). (n.d.). PubChemLite. [Link]
-
Application of the all-cis-(multi)fluorinated piperidine building... (n.d.). ResearchGate. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). wiley.com. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). PMC. [Link]
-
NPS Discovery — New Drug Monograph 2025 4F-MBZP. (2025). The Center for Forensic Science Research & Education. [Link]
-
Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. (2002). PubMed. [Link]
-
Cas 288573-56-8,1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. (n.d.). lookchem. [Link]
-
Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. (1989). MDPI. [Link]
-
4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. (n.d.). atb.uq.edu.au. [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). MDPI. [Link]
-
IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 4-(4-fluoro-2-methylphenyl)piperidine (C12H16FN) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. researchgate.net [researchgate.net]
